molecular formula C26H29NO6 B389733 diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B389733
M. Wt: 451.5g/mol
InChI Key: BEQTXAKGLREIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine or phenyl derivatives.

Scientific Research Applications

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern on the phenyl rings, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5g/mol

IUPAC Name

diethyl 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO6/c1-5-31-21-14-10-19(11-15-21)27-16-22(25(28)32-6-2)24(23(17-27)26(29)33-7-3)18-8-12-20(30-4)13-9-18/h8-17,24H,5-7H2,1-4H3

InChI Key

BEQTXAKGLREIMY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)OC)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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